Sambunigrin

Vue d'ensemble

Description

. This compound is known for its ability to release hydrogen cyanide upon enzymatic degradation, making it a toxic substance. Sambunigrin is also present in some species of Prunus trees, including Prunus japonica (Japanese bush cherry) and Prunus serotina (wild black cherry) .

Applications De Recherche Scientifique

Sambunigrin has several scientific research applications across various fields:

Mécanisme D'action

Target of Action

It’s known that sambunigrin is a cyanogenic glycoside, which means it can release cyanide upon enzymatic degradation . Cyanide is a potent inhibitor of cytochrome c oxidase in the fourth complex of the electron transport chain, which is crucial for cellular respiration . Therefore, it can be inferred that the primary targets of this compound could be related to this biochemical pathway.

Mode of Action

This compound’s mode of action is primarily associated with its ability to release cyanide. When plant parts containing this compound are ingested, the compound hydrolyzes to hydrogen cyanide (HCN) in the gut . The released cyanide then interacts with its targets, inhibiting the electron transport chain and affecting cellular respiration .

Biochemical Pathways

This compound affects the biochemical pathway related to cellular respiration. By releasing cyanide, it inhibits cytochrome c oxidase in the electron transport chain . This inhibition disrupts the normal flow of electrons, hindering the production of ATP, the energy currency of the cell. The downstream effects include energy depletion in cells, which can lead to various cellular dysfunctions.

Pharmacokinetics: ADME Properties

It’s known that this compound can be hydrolyzed to cyanide in the gut after ingestion

Result of Action

The primary result of this compound’s action is the disruption of cellular respiration due to the release of cyanide . This can lead to energy depletion in cells, potentially causing cell death. In addition, this compound has been associated with anti-inflammatory and anticancer properties , suggesting it may have effects at the molecular and cellular levels that contribute to these activities.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of this compound in elderberry plants can vary depending on environmental conditions. Furthermore, the gut environment plays a crucial role in the hydrolysis of this compound to cyanide . More research is needed to fully understand how various environmental factors influence the action of this compound.

Analyse Biochimique

Biochemical Properties

Sambunigrin is involved in biochemical reactions that contribute to the plant’s defense mechanisms. It interacts with enzymes such as β-glucosidase, which cleaves the sugar moiety from this compound, leading to the release of hydrogen cyanide . This interaction is crucial for the plant’s defense against herbivores .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that the compound can influence cell function through its interactions with various biomolecules. For instance, the hydrogen cyanide released from this compound can inhibit cellular respiration by blocking the electron transport chain, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into hydrogen cyanide via enzymatic hydrolysis . This process is facilitated by the enzyme β-glucosidase, which cleaves the sugar moiety from this compound . The released hydrogen cyanide can then interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability and degradation can be influenced by various factors, including pH and temperature

Dosage Effects in Animal Models

It is known that cyanogenic glycosides like this compound can have toxic effects at high doses due to the release of hydrogen cyanide

Metabolic Pathways

This compound is involved in the cyanogenic glycoside metabolic pathway . This pathway involves the enzymatic hydrolysis of this compound by β-glucosidase, leading to the release of hydrogen cyanide . The cyanide ion can then interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It is likely that the compound is transported via diffusion or possibly through specific transporters. The localization or accumulation of this compound could be influenced by various factors, including pH and temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sambunigrin can be synthesized through the glycosylation of mandelonitrile with glucose. The reaction typically involves the use of a glycosyl donor and an appropriate catalyst under controlled conditions to ensure the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly elderberry leaves. The extraction process includes maceration of the plant material followed by solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound .

Types of Reactions:

Oxidation: this compound can be oxidized to form benzaldehyde and hydrogen cyanide.

Reduction: Reduction of this compound can lead to the formation of mandelonitrile.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using β-glucosidase.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

Hydrolysis: Hydrogen cyanide, glucose, and benzaldehyde.

Oxidation: Benzaldehyde and hydrogen cyanide.

Reduction: Mandelonitrile.

Comparaison Avec Des Composés Similaires

Amygdalin: Found in the seeds of bitter almonds and apricots.

Dhurrin: Present in sorghum plants.

Linamarin: Found in cassava and lima beans.

Sambunigrin’s uniqueness lies in its specific plant sources and its role in the defense mechanisms of elderberry plants .

Propriétés

IUPAC Name |

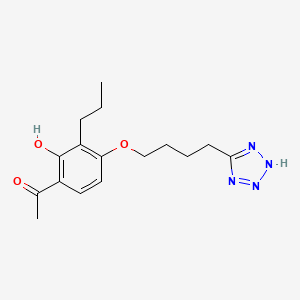

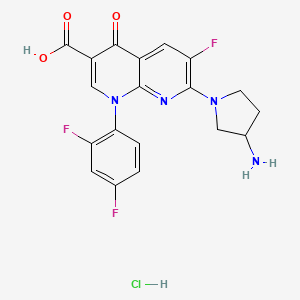

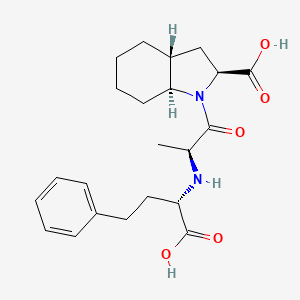

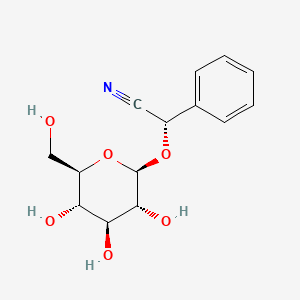

(2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSZEJFBGODIJW-YOVYLDAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912912 | |

| Record name | Sambunigrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sambunigrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99-19-4 | |

| Record name | Sambunigrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sambunigrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sambunigrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAMBUNIGRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UZJ2ZO1HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sambunigrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151 - 152 °C | |

| Record name | Sambunigrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Sambunigrin?

A1: this compound has the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol. []

Q2: Are there any specific spectroscopic data available for this compound identification?

A2: Yes, Raman spectroscopy has been successfully employed to analyze this compound. A characteristic signal from the C≡N triple bond of the cyanohydrin group is observed, influenced by neighboring chemical groups. [] Additionally, 13C NMR spectroscopy can be used to distinguish this compound (S-configuration) from its diastereomer, Prunasin (R-configuration). []

Q3: How can this compound be quantified in plant material?

A3: A reliable method for quantifying this compound is High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) following Ultrasound-Assisted Extraction (UAE) from plant material. This method demonstrates good linearity, accuracy, and reproducibility for this compound analysis. []

Q4: Can Near-Infrared (NIR) Spectroscopy be used for rapid screening of this compound levels?

A4: While NIR spectroscopy is promising for determining total anthocyanin content in elderberries, which inversely correlates with cyanogenic glycosides like this compound, it is not a direct measure of this compound itself. Further research is needed to establish NIR as a screening tool for specific cyanogenic glycoside levels. []

Q5: In which plant species is this compound found, and which plant parts contain it?

A5: this compound is predominantly found in various Sambucus species, including Sambucus nigra (elderberry). It's been detected in leaves, fruits, and kernels of several Prunus species, as well as Passiflora fruits (passion fruit) and Eucalyptus camphora. [, , , , ]

Q6: What is the biological role of this compound in plants?

A6: this compound, as a cyanogenic glycoside, is part of the plant's defense mechanism against herbivores. Upon tissue damage, this compound comes into contact with catabolic enzymes, leading to the release of toxic hydrogen cyanide (HCN), deterring generalist herbivores. []

Q7: Is the production of this compound in plants influenced by environmental factors?

A7: Research on Eucalyptus camphora suggests that the concentration of this compound and other cyanogenic glycosides might be influenced by light availability, with potential implications for resource allocation within the plant. []

Q8: Can this compound be chemically synthesized?

A8: Yes, effective chemical synthesis methods for this compound have been developed. One approach involves the glucosylation of O-trimethylsilylated cyanohydrins using a protected glucopyranosyl fluoride donor and a Lewis acid catalyst. This method allows for stereocontrolled synthesis of this compound. [, ]

Q9: What are the potential toxicological effects of this compound?

A9: The primary toxicity concern with this compound is its potential to release hydrogen cyanide (HCN) upon hydrolysis. HCN is a potent toxin that disrupts cellular respiration, leading to severe health consequences and even death in high doses. []

Q10: What precautions should be taken when handling plant material containing this compound?

A10: Handling plant material containing this compound requires caution. Proper protective gear should be worn, and consumption of raw plant parts containing this compound should be avoided. Cooking generally reduces the risk by inactivating enzymes responsible for HCN release. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.